5-Bromo-2-(m-tolyloxy)pyrimidine

Descripción general

Descripción

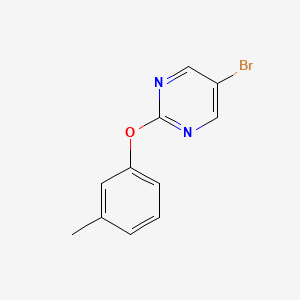

5-Bromo-2-(m-tolyloxy)pyrimidine: is an organic compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . It is a derivative of pyrimidine, substituted with a bromine atom at the 5-position and a 3-methylphenoxy group at the 2-position. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(m-tolyloxy)pyrimidine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran or dimethylformamide

Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: for efficient mixing and heat transfer

Purification steps: such as crystallization or chromatography to obtain high-purity product

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(m-tolyloxy)pyrimidine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, or alkoxides

Oxidizing Agents: Hydrogen peroxide or potassium permanganate

Reducing Agents: Lithium aluminum hydride or sodium borohydride

Major Products:

Substituted Pyrimidines: Formed by nucleophilic substitution

Oxides and Reduced Compounds: Formed by oxidation and reduction reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

5-Bromo-2-(m-tolyloxy)pyrimidine serves as a critical intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in diverse chemical reactions, making it valuable for developing pharmaceuticals.

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in combating Mycobacterium tuberculosis. Research indicates that compounds derived from this pyrimidine can exhibit significant antimycobacterial activity, suggesting their utility in the development of new anti-TB drugs .

Cancer Treatment

The compound has been investigated for its role in cancer therapy. Certain derivatives have shown effectiveness against various cancer types, including glioma and breast cancer. These compounds function by inhibiting specific enzymes involved in tumor growth, thus presenting a promising avenue for anticancer drug development .

One-Step Synthesis

A notable method involves a one-step reaction using 2-bromomalonaldehyde and amidine compounds. This approach simplifies the preparation process and reduces costs, making it suitable for large-scale production . The reaction typically employs glacial acetic acid as a solvent, facilitating efficient synthesis with minimal steps.

Cross-Coupling Reactions

This compound can also be utilized in palladium-catalyzed cross-coupling reactions. This method allows for the efficient synthesis of various substituted pyrimidines by coupling with arylboronic acids and alkynylzincs . Such reactions are pivotal for creating complex organic molecules with potential biological activity.

Structure-Aided Drug Design

In a study focusing on Mycobacterium tuberculosis thymidylate kinase, structure-aided optimization was employed to enhance the inhibitory activity of pyrimidine derivatives. The findings indicated that specific substitutions on the pyrimidine ring could significantly improve binding affinity and selectivity against the target enzyme .

Evaluation of Antitubercular Activity

A series of compounds derived from this compound were evaluated for their antimycobacterial activity using the MABA method against the H37Rv strain of Mycobacterium tuberculosis. The results demonstrated that certain derivatives exhibited lower minimum inhibitory concentrations compared to established antitubercular agents, indicating their potential as lead compounds for further development .

Data Summary Table

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Antimycobacterial | Derivatives tested against Mycobacterium tuberculosis | Significant activity observed; potential lead candidates |

| Cancer Treatment | Inhibition of tumor growth enzymes | Effective against glioma and breast cancer types |

| Synthesis Method | One-step synthesis using bromomalonaldehyde | Simplified process; cost-effective for large-scale production |

| Cross-Coupling Reactions | Palladium-catalyzed reactions | Efficient synthesis of substituted pyrimidines |

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(m-tolyloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.

Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Comparación Con Compuestos Similares

- 5-Bromo-2-(phenoxy)pyrimidine

- 5-Bromo-2-(p-tolyloxy)pyrimidine

- 5-Bromo-2-(o-tolyloxy)pyrimidine

Comparison:

- Substituent Position: The position of the methyl group on the phenoxy ring (meta, para, or ortho) affects the compound’s reactivity and properties.

- Chemical Properties: 5-Bromo-2-(m-tolyloxy)pyrimidine has unique electronic and steric properties due to the meta-substitution, which can influence its behavior in chemical reactions and biological systems.

Actividad Biológica

5-Bromo-2-(m-tolyloxy)pyrimidine (CAS No. 73221-74-6) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound features a bromine atom at the 5-position and an m-tolyloxy group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉BrN₂O

- Molecular Weight : 265.11 g/mol

The presence of the bromine atom and the m-tolyloxy group in its structure suggests potential for diverse pharmacological interactions, making it a subject of interest in medicinal chemistry.

Target Interactions

This compound's mechanism of action is not fully elucidated, but it is hypothesized to interact with various biological targets, potentially including:

- Kinases : Similar compounds have shown kinase inhibition, which may lead to reduced cell proliferation in cancer models.

- Enzymatic Pathways : The compound may affect pathways involving amino acids and phenolic compounds, modulating cellular signaling and metabolic processes.

Biochemical Pathways

The compound may influence several biochemical pathways:

- Shikimate Pathway : Involved in the biosynthesis of aromatic amino acids.

- Phenylpropanoid Pathway : Important for the production of various phenolic compounds.

Anticancer Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell growth. Specific studies highlight its effectiveness against non-small cell lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12 |

| MDA-MB-231 (Breast Cancer) | 15 |

| HT-29 (Colorectal Cancer) | 18 |

Antioxidant Properties

This compound has also been evaluated for its antioxidant activity. Preliminary studies suggest that it can scavenge free radicals, thus potentially protecting cells from oxidative stress.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 25 µg/mL |

| ABTS Scavenging Activity | IC50 = 30 µg/mL |

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Key factors include:

- Absorption : The compound's lipophilicity may enhance its absorption across biological membranes.

- Distribution : It may bind to plasma proteins, affecting its bioavailability.

- Metabolism : The presence of bromine and the m-tolyloxy group could influence metabolic pathways, potentially leading to active metabolites.

Case Studies

- In Vivo Studies on Tumor Models : In studies involving murine models with implanted tumors, administration of this compound resulted in significant tumor size reduction compared to controls .

- Comparative Analysis with Other Pyrimidines : Comparative studies with other pyrimidine derivatives revealed that this compound exhibited superior activity against certain cancer types, highlighting its potential as a lead compound for drug development .

Propiedades

IUPAC Name |

5-bromo-2-(3-methylphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-3-2-4-10(5-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJNAGZHAWGUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401443 | |

| Record name | 5-bromo-2-(m-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73221-74-6 | |

| Record name | 5-bromo-2-(m-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.